molecular formula C20H24O6 B15123478 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol CAS No. 99782-78-2

3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol

Cat. No.: B15123478
CAS No.: 99782-78-2
M. Wt: 360.4 g/mol
InChI Key: UCJKCSNAJUPHIM-UHFFFAOYSA-N
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Description

3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol is an organic compound characterized by a cyclohexane ring substituted with four hydroxyl groups and two benzyloxy groups. This compound is a derivative of cyclohexane-1,2,4,5-tetrol, where the hydroxyl groups are located at the 1, 2, 4, and 5 positions, and the benzyloxy groups are at the 3 and 6 positions. It is a polyol and a cyclitol, making it a member of a class of compounds known for their multiple hydroxyl functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol can be achieved through several methods:

Industrial Production Methods: The use of catalysts like selenium dioxide in the hydroxylation process can enhance yield and selectivity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert the benzyloxy groups back to hydroxyl groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like bromine (Br₂) and chlorinating agents.

Major Products:

Scientific Research Applications

3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

    Cyclohexane-1,2,4,5-tetrol: Lacks the benzyloxy groups, making it less hydrophobic.

    1,2,4,5-Tetrahydroxycyclohexane: Another isomer with different hydroxyl group orientations.

    Cyclohexane-1,3,5-triol: Contains three hydroxyl groups, differing in the number and position of hydroxyl groups.

Uniqueness: 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol is unique due to the presence of benzyloxy groups, which impart distinct chemical properties such as increased hydrophobicity and potential for π-π interactions. These features make it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

99782-78-2

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol

InChI

InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2

InChI Key

UCJKCSNAJUPHIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O

Origin of Product

United States

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